molecular formula C21H14ClIN2O3 B11681344 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No.: B11681344
M. Wt: 504.7 g/mol
InChI Key: RJWZFSBUCMFIGS-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is an organic compound with a complex structure that includes a benzoxazole ring, a chloro group, an iodophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl halide is reacted with iodine in the presence of a catalyst.

    Attachment of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Methoxybenzamide Moiety: This step involves the reaction of a methoxybenzoic acid derivative with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new aryl derivatives with different substituents.

Scientific Research Applications

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-iodophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a benzoxazole ring.

    2-chloro-5-iodo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide: Similar structure but with additional halogen substitutions.

Uniqueness

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H14ClIN2O3

Molecular Weight

504.7 g/mol

IUPAC Name

5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H14ClIN2O3/c1-27-18-8-4-13(22)10-16(18)20(26)24-15-7-9-19-17(11-15)25-21(28-19)12-2-5-14(23)6-3-12/h2-11H,1H3,(H,24,26)

InChI Key

RJWZFSBUCMFIGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I

Origin of Product

United States

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